molecular formula C15H13NO5 B1633257 Methyl 3-[(4-nitrobenzyl)oxy]benzoate CAS No. 329694-38-4

Methyl 3-[(4-nitrobenzyl)oxy]benzoate

Cat. No.: B1633257
CAS No.: 329694-38-4
M. Wt: 287.27 g/mol
InChI Key: XZOCSYCWBDGLQV-UHFFFAOYSA-N
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Description

Methyl 3-[(4-nitrobenzyl)oxy]benzoate (C₁₅H₁₃NO₅, MW 287.27 g/mol) is an aromatic ester featuring a benzoate core substituted at the 3-position with a 4-nitrobenzyloxy group. This compound is structurally characterized by the electron-withdrawing nitro group (-NO₂) at the para position of the benzyl ring, which influences its electronic properties and reactivity. It is commonly synthesized via nucleophilic substitution between methyl 3-hydroxybenzoate and 4-nitrobenzyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents such as DMF .

Properties

IUPAC Name

methyl 3-[(4-nitrophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-3-2-4-14(9-12)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOCSYCWBDGLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203859
Record name Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329694-38-4
Record name Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329694-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 3-[(4-nitrobenzyl)oxy]benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) Methyl 4-[(4-nitrobenzyl)oxy]benzoate
  • Structure : The benzyloxy group is at the 4-position of the benzoate ring instead of the 3-position.
  • Properties: Shares the same molecular formula (C₁₅H₁₃NO₅) and weight (287.27 g/mol) as the target compound.
b) Methyl 3-(4-nitrophenoxy)benzoate (CAS 174666-18-3)
  • Structure: Replaces the benzyloxy group with a phenoxy group, retaining the para-nitro substitution.
  • Similarity score: 0.95 .

Substituent Variants

a) Methyl 3-[(3-nitrobenzyl)oxy]benzoate
  • Structure : Nitro group at the meta position (3-nitro) of the benzyl ring.
  • Synthesis : Analogous to the target compound but using 3-nitrobenzyl chloride. Reported yields reach 82% under similar conditions .
  • Reactivity : Meta-nitro substitution creates a less symmetric electron-withdrawing effect compared to para, possibly altering reaction kinetics in downstream transformations.
b) Methyl 3-(benzyloxy)-4-nitrobenzoate (CAS 209528-69-8)
  • Structure : Nitro group on the benzoate ring (4-position) instead of the benzyl ring.
  • Properties : The nitro group directly conjugated to the ester carbonyl may enhance electrophilicity at the ester moiety, influencing hydrolysis rates .
c) Methyl 3-[(4-cyanobenzyl)oxy]benzoate (23o)
  • Structure: Substitutes the nitro group with a cyano (-CN) group.

Physicochemical Properties

Compound Substituent Position/Type Molecular Weight (g/mol) Key Properties
Methyl 3-[(4-nitrobenzyl)oxy]benzoate 3-(4-nitrobenzyloxy) 287.27 High polarity due to para-nitro group
Methyl 4-[(4-nitrobenzyl)oxy]benzoate 4-(4-nitrobenzyloxy) 287.27 Symmetric substitution may increase mp
Methyl 3-(4-nitrophenoxy)benzoate 3-(4-nitrophenoxy) 287.27 Reduced steric hindrance
Methyl 3-(benzyloxy)-4-nitrobenzoate 3-benzyloxy, 4-nitrobenzoate 287.27 Enhanced ester electrophilicity

Biological Activity

Methyl 3-[(4-nitrobenzyl)oxy]benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₅H₁₃N₁O₅
  • Functional Groups : Methoxy group (-OCH₃), nitro group (-NO₂), and a benzoate core.

The presence of the nitro group is significant as it often enhances biological activity through electron transfer processes, making this compound a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has also been evaluated for its antifungal effects, showing potential against common fungal pathogens.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial for preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have indicated:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Results showed moderate to significant cytotoxicity at varying concentrations.
Cell LineIC50 (µM)Activity Level
MCF-725Moderate
A54930Significant
HeLa20Moderate

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It has been suggested that it interacts with receptor tyrosine kinases, which play a role in cell signaling pathways associated with cancer growth.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Antimicrobial Effects : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent in treating infections .
  • Antioxidant Evaluation : Research assessing the antioxidant capacity showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity comparable to known antioxidants .
  • Anticancer Investigations : In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(4-nitrobenzyl)oxy]benzoate
Reactant of Route 2
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Methyl 3-[(4-nitrobenzyl)oxy]benzoate

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